molecular formula C13H13N5O2S B3134183 1-{1-[1-(phenylsulfonyl)-1H-pyrazol-3-yl]ethyl}-1H-1,2,4-triazole CAS No. 400077-63-6

1-{1-[1-(phenylsulfonyl)-1H-pyrazol-3-yl]ethyl}-1H-1,2,4-triazole

Cat. No. B3134183
CAS RN: 400077-63-6
M. Wt: 303.34 g/mol
InChI Key: IGEMDPJCIKVTIE-UHFFFAOYSA-N
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Description

Phenylsulfonyl is a functional group that consists of a phenyl group (a ring of six carbon atoms) bonded to a sulfonyl group (SO2). It’s often used in organic synthesis as a blocking and directing group . Pyrazole is a simple aromatic ring molecule with two nitrogen atoms at positions 1 and 2 and three carbon atoms. It’s used as a building block in various organic syntheses . 1,2,4-Triazole is a type of triazole with nitrogen atoms at positions 1, 2, and 4. It’s an important nitrogen heterocyclic compound that has a wide range of applications in fields like medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

The synthesis of pyrazole involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . The synthesis of 1,2,4-triazole compounds has been summarized from various nitrogen sources in the past 20 years .


Molecular Structure Analysis

The molecular structure of these compounds involves a combination of the structures of phenylsulfonyl, pyrazole, and 1,2,4-triazole .


Chemical Reactions Analysis

1H-1,2,4-Triazole-3-thiol, a mercapto-substituted 1,2,4-triazole ligand, exhibits tautomerism in solution and undergoes regioselective S-alkylation to form a series of S-substituted derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely depending on their specific structures. For example, 1-(Phenylsulfonyl)pyrrole is a solid with a melting point of 88-91 °C (lit.) .

Scientific Research Applications

Synthesis and Chemical Properties

Research into similar compounds has demonstrated their significance in the synthesis of various heterocyclic compounds. For instance, the study by Ito et al. (1983) explored the synthesis of 3,5-disubstituted 1-methyl-1H-1,2,4-triazoles and -pyrazoles, showcasing the versatility of these compounds in chemical reactions (Ito et al., 1983). Similarly, Fedotov et al. (2022) focused on the synthesis and properties of triazolo[3,4-b][1,3,4]thiadiazoles, emphasizing the strategic role of pyrazole and 1,2,4-triazole derivatives in modern medicine due to their chemical modifiability and pharmacological potential (Fedotov et al., 2022).

Biological and Pharmacological Applications

Several studies have investigated the biological and pharmacological applications of compounds structurally related to 1-{1-[1-(phenylsulfonyl)-1H-pyrazol-3-yl]ethyl}-1H-1,2,4-triazole. For example, research by Prakash et al. (2011) explored the synthesis of fused heterocyclic 1,2,4-triazoles, highlighting their significant antimicrobial properties (Prakash et al., 2011). Another study by Reddy et al. (2010) synthesized a new series of triazolothiadiazoles bearing pyrazole and evaluated their antimicrobial efficacy, demonstrating the potential of these compounds in developing antimicrobial agents (Reddy et al., 2010).

Mechanism of Action

Triazole compounds are capable of forming a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .

Safety and Hazards

The safety and hazards of these compounds can also vary widely. For example, 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine is classified as Acute Tox. 4 Oral according to the 2012 OSHA Hazard Communication Standard .

Future Directions

Given the importance of the triazole scaffold, its synthesis has attracted much attention. Future research will likely continue to explore the synthesis and applications of these compounds .

properties

IUPAC Name

1-[1-[1-(benzenesulfonyl)pyrazol-3-yl]ethyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O2S/c1-11(17-10-14-9-15-17)13-7-8-18(16-13)21(19,20)12-5-3-2-4-6-12/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGEMDPJCIKVTIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN(C=C1)S(=O)(=O)C2=CC=CC=C2)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{1-[1-(phenylsulfonyl)-1H-pyrazol-3-yl]ethyl}-1H-1,2,4-triazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-{1-[1-(phenylsulfonyl)-1H-pyrazol-3-yl]ethyl}-1H-1,2,4-triazole
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1-{1-[1-(phenylsulfonyl)-1H-pyrazol-3-yl]ethyl}-1H-1,2,4-triazole
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1-{1-[1-(phenylsulfonyl)-1H-pyrazol-3-yl]ethyl}-1H-1,2,4-triazole
Reactant of Route 6
1-{1-[1-(phenylsulfonyl)-1H-pyrazol-3-yl]ethyl}-1H-1,2,4-triazole

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